1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound that features a combination of bromopyridine, piperidine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of 3-Bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.
Piperidine Derivatization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the bromopyridin-2-yl ether.
Naphthalene Attachment: The final step involves the coupling of the naphthalene moiety to the piperidine derivative through an ether linkage, typically using a strong base and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors in the nervous system, modulating their activity and influencing neurological functions.
Ion Channels: The compound can interact with ion channels, altering their permeability and affecting cellular signaling.
Comparison with Similar Compounds
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can be compared with other compounds that have similar structural features:
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-20-6-3-11-24-22(20)28-18-9-12-25(13-10-18)21(26)15-27-19-8-7-16-4-1-2-5-17(16)14-19/h1-8,11,14,18H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYHLCERRWLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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